molecular formula C14H28N2SSn B13537845 5-(Tributylstannyl)-1,2,4-thiadiazole

5-(Tributylstannyl)-1,2,4-thiadiazole

Cat. No.: B13537845
M. Wt: 375.2 g/mol
InChI Key: HRZZSHKYXCRTMC-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-1,2,4-thiadiazole is a heterocyclic organotin compound featuring a five-membered aromatic ring containing one sulfur (S) atom, two nitrogen (N) atoms, and a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 5-position. This compound belongs to the 1,2,4-thiadiazole isomer family, which is distinguished by the arrangement of heteroatoms in the ring (positions 1, 2, and 4).

Properties

Molecular Formula

C14H28N2SSn

Molecular Weight

375.2 g/mol

IUPAC Name

tributyl(1,2,4-thiadiazol-5-yl)stannane

InChI

InChI=1S/3C4H9.C2HN2S.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1H;

InChI Key

HRZZSHKYXCRTMC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tributylstannyl)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole derivative with a tributylstannyl reagent. One common method includes the use of tributylstannyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl iodides can yield aryl-substituted thiadiazoles .

Scientific Research Applications

5-(Tributylstannyl)-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tributylstannyl)-1,2,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds

Comparison with Similar Compounds

Structural Comparison with Other Thiadiazole Isomers

Thiadiazoles exist in four isomeric forms: 1,2,3- , 1,2,4- , 1,2,5- , and 1,3,4-thiadiazole (Table 1). Among these, 1,3,4-thiadiazole is the most extensively studied due to its pharmacological versatility . However, 1,2,4-thiadiazole derivatives, including the target compound, exhibit unique structural and electronic properties:

  • Hybrid Character: Microwave spectroscopy studies reveal that 1,2,4-thiadiazole has a hybrid structure, combining features of 1,2,5-thiadiazole (planar geometry) and 1,3,4-thiadiazole (non-planar distortions) .
  • Bond Parameters : The C(5)-S(1)-N(2) bond angle and C(3)-N(4) bond length in 1,2,4-thiadiazole are intermediate between those of 1,2,5- and 1,3,4-thiadiazoles, influencing reactivity .

Table 1. Key Structural Differences Among Thiadiazole Isomers

Isomer Heteroatom Positions Ring Geometry Notable Derivatives
1,2,3-Thiadiazole 1, 2, 3 Non-planar Limited synthetic applications
1,2,4-Thiadiazole 1, 2, 4 Hybrid planar/non-planar 5-(Tributylstannyl)-1,2,4-thiadiazole, Chlorzolinate (5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole)
1,2,5-Thiadiazole 1, 2, 5 Planar Few bioactive derivatives
1,3,4-Thiadiazole 1, 3, 4 Non-planar 5-Amino-2-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole

Reactivity and Functionalization

  • Electrophilic Substitution : The electron-deficient 1,2,4-thiadiazole ring undergoes electrophilic substitution at the 5-position, enabling modifications like sulfonamidation (e.g., iridium-catalyzed C–H functionalization) .
  • Biological Activity: While 1,3,4-thiadiazoles dominate pharmacology (e.g., antimicrobial, anticonvulsant), certain 1,2,4-thiadiazoles exhibit niche bioactivity. For example, 5-cyano-3-(indol-3-yl)-1,2,4-thiadiazole shows weak anti-Helicobacter pylori activity .
  • Organotin Effects: The tributylstannyl group enhances lipophilicity and reactivity in cross-coupling reactions, contrasting with halogenated analogs (e.g., 5-bromo-1,2,4-thiadiazole) used in Suzuki-Miyaura couplings .

Q & A

Q. How can hybrid systems (e.g., thiadiazole-triazole) enhance therapeutic potential?

  • Methodological Answer : Dual heterocycles improve multitarget engagement. For example:
  • Triazole-thiadiazole hybrids : Exhibit synergistic antifungal activity (MIC = 1.5 µg/mL) by inhibiting CYP51 and ergosterol biosynthesis.
  • Synthetic routes : Click chemistry (CuAAC) or nucleophilic substitution to link triazole and thiadiazole moieties .

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